3,3',5-TRICHLOROBIPHENYL

Overview

Description

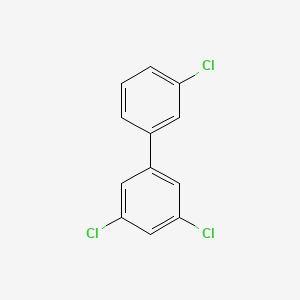

3,3’,5-TRICHLOROBIPHENYL is a polychlorinated biphenyl (PCB) congener with the molecular formula C12H7Cl3 and a molecular weight of 257.54 g/mol . It is one of the many PCB congeners, which are synthetic organic chemicals known for their environmental persistence and potential health hazards . This compound is characterized by the presence of three chlorine atoms attached to the biphenyl structure, specifically at the 3, 3’, and 5 positions .

Mechanism of Action

Target of Action

Aroclor 1016 primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . It also targets the central nervous system .

Biochemical Pathways

Aroclor 1016 regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is likely to play an important role in the development and maturation of many tissues .

Pharmacokinetics

It is also known to bioaccumulate in the environment .

Result of Action

The molecular and cellular effects of Aroclor 1016’s action include respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation in humans . Animal studies have reported developmental effects, such as learning deficits, impaired immune functions, focal liver necrosis, and cellular alterations of the thyroid, in the offspring of animals exposed orally to PCBs .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Aroclor 1016. The major source of exposure to PCBs today is the redistribution of PCBs already present in soil and water . Identification of Aroclors in the samples will help in tracking the contamination sources of the Aroclor mixture .

Biochemical Analysis

Biochemical Properties

Aroclor 1016 activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This suggests that Aroclor 1016 interacts with enzymes and proteins involved in xenobiotic metabolism, altering their expression and potentially influencing biochemical reactions within the cell .

Cellular Effects

Chronic exposure to some PCB formulations, including Aroclor 1016, in humans results in respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . In animal studies, developmental effects such as learning deficits, impaired immune functions, focal liver necrosis, and cellular alterations of the thyroid have been reported in the offspring of animals exposed orally to PCBs .

Molecular Mechanism

The mechanism of action of Aroclor 1016 varies with the specific PCB. Dioxin-like PCBs bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes, mainly by inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .

Temporal Effects in Laboratory Settings

Given the persistent nature of PCBs in the environment, it is likely that the effects of Aroclor 1016 on cellular function would persist over time .

Dosage Effects in Animal Models

Animal studies have reported an increase in liver tumors in rats and mice exposed orally to all tested PCB formulations

Metabolic Pathways

PCBs, including Aroclor 1016, are absorbed via inhalation, oral, and dermal routes of exposure. They are transported in the blood, often bound to albumin. Due to their lipophilic nature, they tend to accumulate in lipid-rich tissues, such as the liver, adipose, and skin .

Transport and Distribution

Aroclor 1016, like other PCBs, is likely to be transported and distributed within cells and tissues due to its lipophilic nature

Subcellular Localization

Given its lipophilic nature, it is likely to accumulate in lipid-rich areas of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5-TRICHLOROBIPHENYL typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures . The reaction conditions, including temperature and chlorine concentration, are carefully controlled to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of 3,3’,5-TRICHLOROBIPHENYL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 3,3’,5-TRICHLOROBIPHENYL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated biphenyl quinones under the influence of strong oxidizing agents.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products:

Oxidation: Chlorinated biphenyl quinones.

Reduction: Less chlorinated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

Scientific Research Applications

3,3’,5-TRICHLOROBIPHENYL has several applications in scientific research:

Environmental Studies: Used as a model compound to study the environmental fate and transport of PCBs.

Toxicology: Employed in toxicological studies to understand the health effects of PCBs on humans and wildlife.

Analytical Chemistry: Utilized as a standard in the development and validation of analytical methods for detecting PCBs in environmental samples.

Material Science: Investigated for its potential use in the development of advanced materials with specific properties.

Comparison with Similar Compounds

2,3’,5-TRICHLOROBIPHENYL: Another trichlorinated biphenyl with chlorine atoms at different positions.

3,4’,5-TRICHLOROBIPHENYL: A similar compound with chlorine atoms at the 3, 4’, and 5 positions.

Uniqueness: 3,3’,5-TRICHLOROBIPHENYL is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. The position of chlorine atoms affects the compound’s physical properties, such as melting point and solubility, as well as its interaction with biological systems .

Properties

IUPAC Name |

1,3-dichloro-5-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBGNAJQTOXRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858937 | |

| Record name | 3,3',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-87-0, 12674-11-2 | |

| Record name | 3,3′,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012674112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D998089L9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Aroclor 1016 primarily interacts with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. [] Upon binding to the AhR, Aroclor 1016 activates the receptor, leading to its translocation to the nucleus where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences called dioxin response elements (DREs), initiating the transcription of target genes. []

A: The activation of the AhR by Aroclor 1016 leads to the altered expression of a wide range of genes involved in various cellular processes, including xenobiotic metabolism, cell cycle regulation, and immune response. [] Dysregulation of these processes can lead to a variety of toxic effects, including endocrine disruption, developmental abnormalities, immunotoxicity, and cancer. [, , , , ]

A: While Aroclor 1016 can potentially affect multiple organ systems, research suggests a particular vulnerability of the liver. Studies on Sprague-Dawley rats indicated a higher susceptibility to liver toxicity in females compared to males. [] Aroclor 1016 exposure led to elevated liver enzyme activities, altered liver function indicators, and increased occurrences of liver tumors in these animal models. []

A: Research suggests that the toxicity of different Aroclor mixtures varies depending on the specific PCB congeners they contain. In some studies, Aroclor 1016 was found to be less toxic compared to Aroclor 1254 and Aroclor 1260. [, ] This difference in toxicity is likely attributed to variations in the congener profiles and the presence of more potent AhR agonists in the higher chlorinated mixtures. [, ]

ANone: Aroclor 1016 is a complex mixture of PCB congeners, and thus doesn't have a single molecular formula or weight. Each congener within the mixture possesses a unique molecular formula and weight based on the number and position of chlorine atoms attached to the biphenyl backbone.

A: Primarily, gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are used to characterize and quantify Aroclor 1016 and its individual congeners. [, , , , ] These techniques allow for the separation and identification of different congeners based on their retention times and mass spectra. [, , , , ]

ANone: Aroclor 1016 is not known to possess catalytic properties and was not used for catalytic applications. Its primary use was based on its physical and chemical properties as a dielectric fluid and industrial additive.

A: Yes, computational chemistry has been employed to understand the behavior of PCBs, including those found in Aroclor 1016. Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity and environmental fate of PCB congeners. [, ] These models correlate the structure of PCBs with their biological activity and can be helpful for risk assessment and regulatory purposes. [, ]

A: Research suggests that the number and position of chlorine atoms on the biphenyl structure significantly influence the biological activity of PCBs. Generally, higher chlorinated PCBs tend to be more persistent in the environment and exhibit greater toxicity. [] This is partly due to their higher affinity for the AhR and their resistance to metabolic breakdown. []

A: No, different PCB congeners exhibit varying affinities for the AhR, leading to differences in their potency to induce AhR-mediated effects. The most potent AhR agonists are typically the coplanar or mono-ortho substituted PCBs. [] In contrast, di-ortho substituted PCBs, generally present in lower amounts in Aroclor 1016 compared to more highly chlorinated mixtures, display a lower binding affinity for the AhR and are considered less potent. []

ANone: Since Aroclor 1016 is a banned substance due to its environmental persistence and potential toxicity, these aspects are less relevant to the current research focus. The primary interest lies in understanding the existing impact and developing remediation strategies rather than exploring further applications or uses.

A: Aroclor 1016, like other PCB mixtures, can cause a range of adverse health effects. Studies have linked exposure to PCBs to endocrine disruption, developmental neurotoxicity, immunotoxicity, and cancer. [, , , , ] Long-term exposure to PCBs, even at low levels, has been associated with an increased risk of certain cancers, impaired cognitive development, and reproductive issues. [, , , , ]

A: Although Aroclor 1016 is no longer commercially produced, humans can still be exposed to it through the environment. [] PCBs persist in soil, water, and air, and can accumulate in the food chain. [] Consuming contaminated fish is a significant route of exposure, particularly in communities living near historically contaminated sites. []

A: Studies have shown that long-term exposure to low doses of PCBs can have significant health impacts. Prenatal exposure to PCBs, including those found in Aroclor 1016, has been associated with developmental neurotoxicity, manifesting as cognitive and behavioral problems later in life. [] Animal studies have also linked long-term PCB exposure to an increased risk of liver, thyroid, and mammary gland tumors. []

ANone: These aspects are not directly relevant to Aroclor 1016 as it is not a pharmaceutical compound and has no therapeutic applications. The current research on Aroclor 1016 mainly focuses on its environmental fate, remediation strategies, and potential health risks.

ANone: Following the ban on PCBs, several alternatives were developed to replace them in various applications. These include:

A: While alternatives may not perfectly replicate the properties of PCBs, they offer comparable performance in most applications. Significantly, these substitutes are generally considered less toxic and environmentally persistent than PCBs. [] The shift towards safer alternatives is crucial for minimizing further environmental contamination and reducing potential health risks.

A: Aroclor 1016 and materials contaminated with PCBs pose significant challenges for disposal due to their persistence and potential to leach into the environment. [] Incineration at very high temperatures is currently the most common method for PCB disposal, but it requires specialized facilities and strict regulatory oversight. []

ANone: Research is ongoing to explore effective and environmentally friendly methods for remediating PCB-contaminated sites. Some promising approaches include:

- Bioremediation: Utilizing microorganisms to break down PCBs into less harmful substances. [, ] This approach has shown potential, particularly for less chlorinated PCB congeners. [, ]

- Phytoremediation: Using plants to remove, degrade, or stabilize contaminants in soil and water. [, ] While slower than other methods, phytoremediation can be a cost-effective and sustainable approach. [, ]

- Chemical treatment: Employing chemical reagents to degrade or immobilize PCBs in contaminated matrices. [, , ] This method requires careful consideration of potential environmental impacts and waste management. [, , ]

A: The research on Aroclor 1016 and PCBs is inherently multidisciplinary, involving environmental scientists, chemists, toxicologists, and epidemiologists. [] Understanding the complex interactions of these chemicals with biological systems and the environment requires a collaborative approach to develop effective risk management and remediation strategies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.